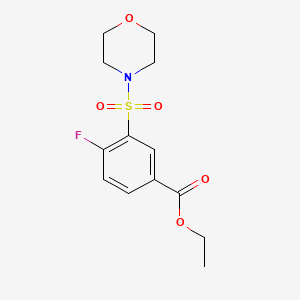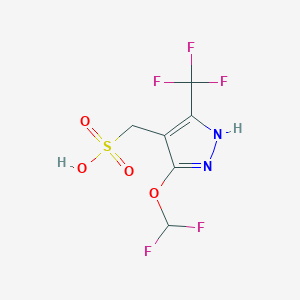
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
説明
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as 2E-4F-APPE, is an organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of the amino acid phenylalanine and has been studied for its potential use in a variety of biomedical and pharmaceutical applications. The compound has been found to have an interesting and unique biochemical and physiological effect on cells and tissues, making it an attractive candidate for further research and development.
科学的研究の応用
Photophysical Properties and Solvent Polarity Effects
Research has explored the photophysical properties of chalcone derivatives, including those similar to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one". These studies have shown that solvent polarity significantly affects the absorption and fluorescence characteristics due to intramolecular charge transfer interactions. This property is essential for applications in fluorescent probes and materials science, where solvent environment control can modulate the photophysical behavior of materials (Kumari et al., 2017).
Molecular Structure and Hyperpolarizability
Another area of application is in the analysis of molecular structure and hyperpolarizability. Studies have synthesized and characterized compounds closely related to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one", revealing insights into their crystal structure, vibrational modes, and electronic properties. This research is crucial for developing materials with specific optical and electronic applications, such as non-linear optics (NLO) materials and molecular electronics (Najiya et al., 2014).
Intermolecular Interactions and Crystal Engineering
The study of intermolecular interactions in derivatives of 1,2,4-triazoles, which share structural similarities with the compound , highlights its potential application in crystal engineering. Understanding these interactions is essential for designing materials with desired properties, such as stability, solubility, and reactivity. Such insights are vital for pharmaceutical sciences and materials chemistry (Shukla et al., 2014).
Fluorescence Probing and Bioimaging
Fluorescent amino acids, including analogues of adenine like 2-aminopurine, have been utilized as probes to study DNA conformational changes. This application is directly relevant to the compound "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" due to its potential as a building block in fluorescent probes. Such probes can offer insights into protein folding, enzyme activity, and other biochemical processes (Rachofsky et al., 2001).
Liquid Crystal Photoalignment
The compound has potential applications in the field of liquid crystals, particularly in photoalignment technologies. Research on prop-2-enoates derivatives demonstrates their utility in promoting the alignment of nematic liquid crystals, which is crucial for liquid crystal display (LCD) technologies. The ability to manipulate liquid crystal orientation through photoalignment offers significant advantages in display technology and optical devices (Hegde et al., 2013).
特性
IUPAC Name |
(E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H,17H2/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSFAUTFBXEHO-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200685 | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
CAS RN |
958456-78-5 | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958456-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)


![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)


![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)





